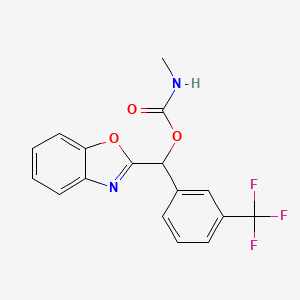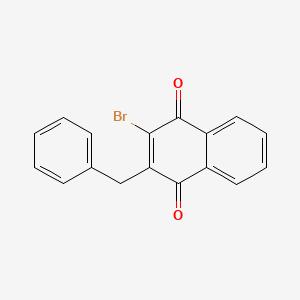
N-(4-Aminobenzoyl)phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminobenzoyl)phenylalanine: is an organic compound that combines the structural features of both phenylalanine and 4-aminobenzoic acid Phenylalanine is an essential amino acid, while 4-aminobenzoic acid is a component of folic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzoyl)phenylalanine typically involves the coupling of 4-aminobenzoic acid with phenylalanine. One common method is to use a coupling reagent such as propylphosphonic anhydride (T3P) to facilitate the reaction between 4-aminobenzoic acid and phenylalanine . The reaction is usually carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Aminobenzoyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(4-Aminobenzoyl)phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(4-Aminobenzoyl)phenylalanine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to fit into enzyme active sites, mimicking the natural substrate and preventing the enzyme from catalyzing its reaction.
Comparaison Avec Des Composés Similaires
N-(4-Aminobenzoyl)-L-glutamic acid: Similar in structure but contains a glutamic acid moiety instead of phenylalanine.
Phenylalanine: A simpler amino acid without the benzoyl group.
4-Aminobenzoic acid: Contains the aminobenzoic acid moiety but lacks the phenylalanine component.
Uniqueness: N-(4-Aminobenzoyl)phenylalanine is unique due to its combination of the structural features of both phenylalanine and 4-aminobenzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Propriétés
Numéro CAS |
101399-39-7 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
2-[(4-aminobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N2O3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19)(H,20,21) |
Clé InChI |
RZHDOMOYHYFIEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



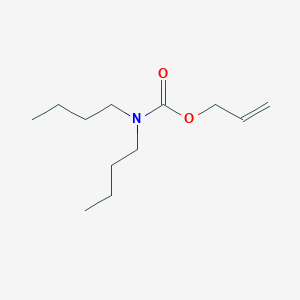
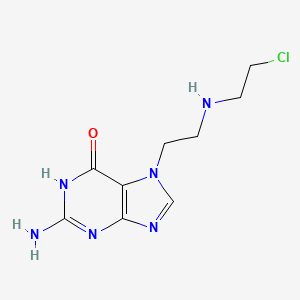
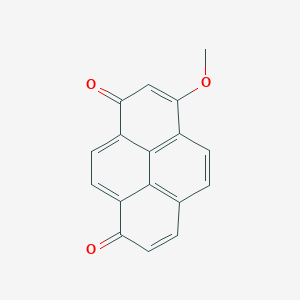
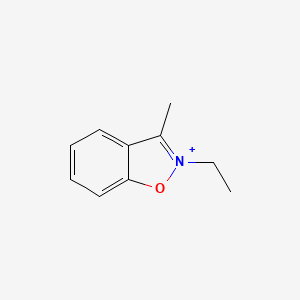
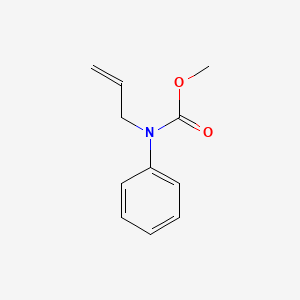
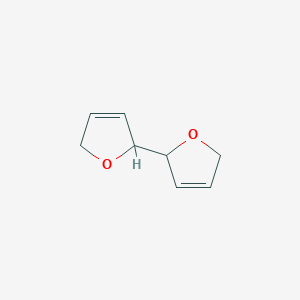
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
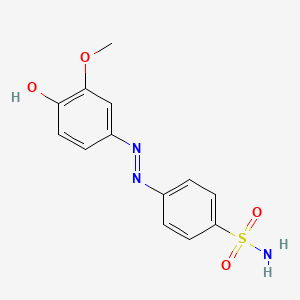
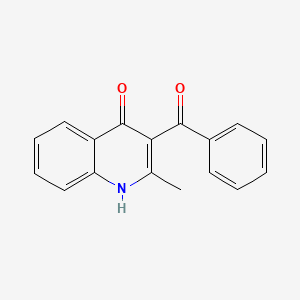
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)

